3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline
説明
特性
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-20-12-13-25(21(2)18-20)29-14-16-30(17-15-29)27-23-10-6-7-11-24(23)28-19-26(27)33(31,32)22-8-4-3-5-9-22/h3-13,18-19H,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBVVIDLCRLWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 462.57 g/mol. The compound features a quinoline core substituted with a benzenesulfonyl group and a piperazine ring, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N6O2S |
| Molecular Weight | 462.57 g/mol |
| LogP | 4.9437 |
| Polar Surface Area | 67.453 Ų |
| Hydrogen Bond Acceptors | 8 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate quinoline derivatives with benzenesulfonamide and piperazine under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and continuous flow methods.
Inhibition of Carbonic Anhydrases
A significant area of research has focused on the inhibition of carbonic anhydrases (CAs), which are crucial metalloenzymes involved in numerous physiological processes. Studies have shown that quinoline derivatives can act as effective inhibitors of human isoforms hCA I and hCA II.
- Inhibition Potency : The compound demonstrated varying degrees of inhibition against hCA isoforms, with reported values indicating strong inhibitory potential:
- hCA I: range from 0.966 to 9.091 μM
- hCA II: range from 0.083 to 3.594 μM
The primary sulfonamide group in the compound is essential for binding to the zinc ion in the active site of the enzyme, enhancing its inhibitory efficacy .
Anticancer Activity
Research has also highlighted the potential anticancer properties of quinoline derivatives. Compounds similar to this compound have exhibited cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Study on Antimicrobial Properties
In a recent study, derivatives of quinoline were evaluated for their antimicrobial activity against several bacterial strains. The results indicated that compounds containing the benzenesulfonamide moiety exhibited significant antibacterial effects, suggesting potential applications in treating infections caused by resistant bacteria .
Evaluation Against Neurological Disorders
Another investigation assessed the neuroprotective effects of related compounds in models of neurodegenerative diseases. The findings suggested that these quinoline derivatives could modulate neurotransmitter systems, providing a basis for developing treatments for conditions like Alzheimer's disease .
類似化合物との比較
Key Structural Features :
- Quinoline core: Aromatic heterocycle providing planar rigidity for target binding.
- 3-Benzenesulfonyl group : Enhances hydrogen bonding and electrostatic interactions.
- 4-Piperazine substitution : A 2,4-dimethylphenyl group modulates steric and electronic properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related quinoline-piperazine derivatives:
Key Differentiators
- Substituent Effects : The 2,4-dimethylphenyl group in the target compound offers a balance of lipophilicity and steric bulk, distinguishing it from chloro- or carboxyl-substituted analogs.
- Synthetic Accessibility: The target compound’s synthesis is less complex than bis-quinoline systems (e.g., piperaquine), enabling scalable production .
- Therapeutic Potential: Unlike antimalarial-focused analogs, the target’s structure may suit applications in central nervous system disorders or cancer, where lipophilicity and sulfonamide interactions are advantageous.
Q & A
Q. What are the key synthetic pathways for preparing 3-(benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline?
The synthesis typically involves multi-step reactions, including:
- Quinoline core formation : Cyclization of substituted anilines with carbonyl derivatives under acidic conditions.
- Sulfonylation : Introduction of the benzenesulfonyl group at the 3-position using sulfonyl chlorides in the presence of a base (e.g., triethylamine).
- Piperazine coupling : Reaction of the 4-chloro-quinoline intermediate with 4-(2,4-dimethylphenyl)piperazine under nucleophilic aromatic substitution (SNAr) conditions . Methodological Note: Optimize reaction conditions (temperature, solvent polarity, and stoichiometry) to improve yield and purity. Use thin-layer chromatography (TLC) for real-time monitoring .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and piperazine-quinoline linkage. For example, aromatic protons in the 2,4-dimethylphenyl group appear as distinct doublets in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
- X-ray crystallography (if crystals are obtainable): Resolve spatial configuration and intermolecular interactions .
Advanced Research Questions
Q. How can synthetic challenges (e.g., low yield in piperazine coupling) be addressed?
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance SNAr reactivity.
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate the reaction .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from byproducts . Data Contradiction Note: Conflicting reports on ideal reaction temperatures (60–120°C) suggest substrate-specific optimization is critical .
Q. What strategies are used to study structure-activity relationships (SAR) for receptor binding?
- Functional group substitution : Synthesize analogs with modified benzenesulfonyl or piperazine moieties and compare binding affinities via radioligand assays .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin (5-HT₂A) or dopamine receptors. Validate with mutagenesis studies .
- Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic interactions using comparative SAR datasets .
Q. How can discrepancies between in vitro and in vivo pharmacological data be resolved?
- Metabolic stability assays : Evaluate cytochrome P450-mediated degradation using liver microsomes. Modify substituents (e.g., fluorination) to enhance metabolic stability .
- Blood-brain barrier (BBB) penetration : Assess logP values and perform in situ perfusion studies. Piperazine derivatives often exhibit favorable BBB permeability due to moderate lipophilicity .
- Species-specific differences : Cross-validate receptor binding profiles in human vs. rodent models to account for interspecies variations .
Mechanistic and Functional Studies
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Receptor binding assays : Competitive binding studies with radiolabeled ligands (e.g., [³H]ketanserin for 5-HT₂A) to determine IC₅₀ values .
- Downstream signaling analysis : Measure cAMP or Ca²⁺ flux changes in transfected HEK293 cells expressing target receptors .
- Inhibitor co-treatment : Use selective antagonists (e.g., risperidone for dopamine D₂) to isolate pathway contributions .
Q. How does the compound’s stereoelectronic profile influence its reactivity?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The benzenesulfonyl group acts as an electron-withdrawing group, directing reactivity to the quinoline’s 4-position .
- Solvatochromism studies : UV-Vis spectroscopy in solvents of varying polarity to assess charge-transfer transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
